molecular formula C4H9NO B2675310 3-Aminocyclobutanol CAS No. 1036260-43-1

3-Aminocyclobutanol

Cat. No.: B2675310
CAS No.: 1036260-43-1
M. Wt: 87.122
InChI Key: JLUZCHOYSPEHES-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclobutanol is a cyclic amino alcohol with the molecular formula C4H9NO It is a small organic compound that consists of a four-membered cyclobutane ring with an amino group and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminocyclobutanol can be synthesized through several methods. One common approach involves the reduction of 3-nitrocyclobutanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then reduced to this compound using sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitrocyclobutanol. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

3-Aminocyclobutanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminocyclobutanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Aminocyclopentanol: A five-membered ring analog with similar chemical properties.

    3-Aminocyclohexanol: A six-membered ring analog with different steric and electronic properties.

Uniqueness: 3-Aminocyclobutanol is unique due to its four-membered ring structure, which imparts significant ring strain. This strain influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUZCHOYSPEHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.